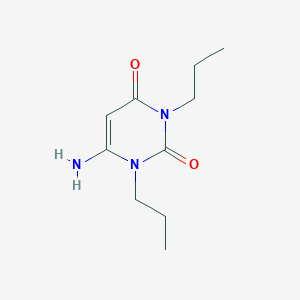

6-Amino-1,3-dipropyluracil

Descripción

Contextualizing Uracil (B121893) Derivatives in Contemporary Medicinal Chemistry Research

Uracil, a fundamental component of ribonucleic acid (RNA), and its synthetic analogs are considered privileged structures in drug discovery. researchgate.net Their inherent drug-like qualities and amenability to chemical modification have made them a focal point for researchers. tandfonline.com Modifications at various positions of the pyrimidine (B1678525) ring, particularly at the N(1), N(3), C(5), and C(6) positions, have led to the development of derivatives with enhanced pharmacological and pharmacokinetic profiles. researchgate.net These modifications aim to improve bioactivity, selectivity, metabolic stability, and absorption while reducing toxicity. researchgate.net

Uracil derivatives are being investigated for a wide array of therapeutic applications, including antiviral, antitumor, antibacterial, and anti-inflammatory agents. researchgate.netresearchgate.netbohrium.com Their antiviral potential, for instance, often stems from the inhibition of key enzymes in viral replication pathways. researchgate.net Similarly, in cancer therapy, uracil analogs like 5-fluorouracil (B62378) have been foundational, and ongoing research seeks to develop new derivatives that can overcome resistance and improve efficacy. researchgate.nettandfonline.com The structural similarity of uracil to DNA/RNA bases allows these derivatives to interfere with critical cellular processes, such as those involving thymidylate synthase and dUTPase, making them prime candidates for anticancer drug development. nih.gov

Historical Perspective of Aminouracil Scaffold Investigations

The aminouracil scaffold, particularly 6-aminouracil (B15529), has long been a versatile building block in synthetic organic chemistry for the creation of a diverse range of heterocyclic compounds. researchgate.net Historically, these scaffolds have been employed in the synthesis of fused pyrimidine systems, which are of significant interest due to their wide-ranging pharmacological activities. researchgate.netresearchgate.net The presence of the amino group at the C(6) position provides a reactive site for various chemical transformations, enabling the construction of complex molecular architectures.

Early investigations into aminouracil derivatives focused on their potential as antimetabolites and their ability to mimic natural purines. researchgate.net Over the years, the scope of research has expanded significantly. The development of multicomponent reactions (MCRs) has further highlighted the utility of 6-aminouracil and its derivatives as key starting materials. researchgate.net MCRs offer an efficient and atom-economical approach to generating molecular diversity, allowing for the rapid synthesis of libraries of fused uracil derivatives for biological screening. researchgate.net This has led to the discovery of aminouracil-based compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.net

Overview of Key Academic Research Trajectories for 6-Amino-1,3-dipropyluracil

Research specifically focused on this compound has followed several key trajectories, building upon the broader understanding of uracil and aminouracil chemistry. One significant area of investigation involves its use as a precursor in the synthesis of novel fused heterocyclic systems. For example, it has been reacted with various reagents to create fused uracils like indenopyrimidopyridazines and pyrimidopyridazines, which have then been screened for potential antimicrobial and antitumor activities. researchgate.netmdpi.com

Another research avenue has been the detailed characterization of the molecular and vibrational structure of this compound. dnpgcollegemeerut.ac.in Such fundamental studies are crucial for understanding the compound's chemical properties and reactivity, which in turn informs its potential applications in medicinal chemistry and materials science.

The synthesis of various derivatives starting from this compound is also a prominent research theme. These synthetic efforts are often aimed at exploring the structure-activity relationships of this class of compounds. By systematically modifying the core structure, researchers can probe the impact of different substituents on biological activity, with the ultimate goal of developing more potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1,3-dipropylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYIZMBRAYKRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=O)N(C1=O)CCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357625 | |

| Record name | 6-Amino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41862-14-0 | |

| Record name | 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-1,3-dipropyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Amino 1,3 Dipropyluracil and Its Analogues

Classical and Contemporary Approaches to the Uracil (B121893) Core Synthesis

The synthesis of the 6-aminouracil (B15529) core is a fundamental process in heterocyclic chemistry, with methods evolving from classical cyclizations to more advanced precursor-based pathways.

Cyclization Reactions in the Formation of 6-Amino-1,3-dipropyluracil

The traditional synthesis of 6-aminouracils often involves the condensation of a substituted urea (B33335) with a cyanoacetic acid derivative, followed by an intramolecular cyclization. For this compound, this process would start with 1,3-dipropylurea (B139544) and cyanoacetic acid. The reaction is typically facilitated by a dehydrating agent, such as acetic anhydride, to form an N-cyanoacetyl-N,N'-dipropylurea intermediate.

This intermediate is then subjected to a base-catalyzed cyclization reaction. patsnap.com The use of an alkaline condition, such as liquid alkali, induces the ring closure to form the pyrimidine-2,4-dione ring system. google.com The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield and purity of the final this compound product. google.com While detailed procedures for the 1,3-dimethyl analogue are well-documented, involving the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid followed by cyclization, the principles are directly applicable to the 1,3-dipropyl derivative. patsnap.comgoogle.com

Synthesis via Precursors: 6-Hydrazinyl-1,3-dipropyluracil Pathways

An important synthetic route for creating fused uracil systems utilizes 6-hydrazinyl-1,3-dipropyluracil as a key precursor. researchgate.net The synthesis of this hydrazinyl derivative typically begins with a 6-halouracil, such as 6-chloro-1,3-dipropyluracil. The 6-chloro derivative can be prepared through methods like the acidic hydrolysis of this compound to 6-hydroxy-1,3-dipropyluracil, followed by chlorination. google.com

The crucial step is the nucleophilic substitution of the chlorine atom at the C6 position with hydrazine (B178648) hydrate. researchgate.netresearchgate.net This reaction yields 6-hydrazinyl-1,3-dipropyluracil. researchgate.net This precursor is highly reactive and serves as a building block for a variety of fused heterocyclic compounds, such as pyrimidopyridazines and pyrazolopyrimidines, through condensation reactions with dicarbonyl compounds or other suitable electrophiles. researchgate.netresearchgate.net

Multicomponent Reaction (MCR) Strategies Involving this compound

Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their efficiency and atom economy. This compound is an excellent substrate for MCRs, enabling the one-pot synthesis of complex heterocyclic structures like pyrido[2,3-d]pyrimidines. scientificlabs.co.ukresearchgate.netrsc.org These reactions typically involve the condensation of this compound, an aldehyde, and an active methylene (B1212753) compound. scirp.org

Catalyst-Mediated MCRs for Derivative Synthesis

The efficiency and selectivity of MCRs involving this compound are often significantly enhanced by catalysts. A wide range of catalysts, from simple acids to complex organometallic compounds, have been employed. For example, bismuth(III) triflate has been used effectively to catalyze the one-pot, three-component condensation of 6-amino-1,3-dimethyluracil (B104193) (a close analogue), various arylaldehydes, and malononitrile (B47326) to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives in high yields. scirp.org The mechanism involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. scirp.org

Other successful catalysts include:

Palladium(II) acetate (B1210297) (Pd(OAc)2) , which facilitates a cascade imination/coupling/cycloaddition reaction between 6-amino-1,3-dialkyluracils and β-bromovinyl/aryl aldehydes. rsc.org

Phosphorus pentoxide (P2O5) , which mediates the one-pot reaction of 6-amino-1,3-dimethyluracil, aryl aldehydes, and barbituric acids. nih.gov

Tetra-n-butylammonium bromide (TBAB) , a phase transfer catalyst used for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx

Ionic liquids , such as N,N,N',N'-tetramethylethylenediaminium bisulfate, have been used for the synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes. researchgate.net

Table 1: Examples of Catalyst-Mediated Multicomponent Reactions for the Synthesis of Uracil Derivatives

| Product Type | Reactants | Catalyst | Solvent | Yield (%) | Ref. |

| Pyrido[2,3-d]pyrimidines | 6-Amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile | Bismuth(III) Triflate | Ethanol (B145695) | 86 | scirp.org |

| Pyrido[2,3-d]pyrimidines | This compound, β-Bromovinyl Aldehydes | Pd(OAc)2 / Xantphos | Solvent-free (MW) | 74-86 | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | 6-Amino-1,3-dimethyluracil, Arylglyoxals, Barbituric Acid | TBAB | Ethanol | 73-95 | scielo.org.mx |

| Pyridodipyrimidines | 6-Amino-1,3-dimethyluracil, Aryl Aldehydes, Barbituric Acid | P2O5 | Ethanol | 80-88 | nih.gov |

| Bis(6-amino-1,3-dimethyluracil-5-yl)methanes | 6-Amino-1,3-dimethyluracil, Aldehydes | [TMEDA][HSO4]2 | Not specified | Excellent | researchgate.net |

Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly synthetic methods for this compound derivatives. A key strategy is the replacement of toxic organic solvents with greener alternatives. Water has been successfully used as a solvent, often in conjunction with a catalyst like β-cyclodextrin-SO3H, for the synthesis of bis(6-aminouracil-5-yl)methane derivatives. researchgate.net Similarly, glycerol-water mixtures have been employed as a benign reaction medium for the catalyst-free synthesis of pyrido[2,3-d]pyrimidines. semanticscholar.org

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another major advancement. rsc.org This approach not only eliminates solvent waste but also frequently leads to shorter reaction times and improved energy efficiency. rsc.org The development of recyclable catalysts, such as certain ionic liquids and nanocomposites, further enhances the green credentials of these synthetic protocols by allowing the catalyst to be recovered and reused over multiple cycles without significant loss of activity. nih.govresearchgate.netsemanticscholar.org

Regioselective Functionalization and Derivatization of this compound

The chemical reactivity of this compound is dominated by the interplay between the electron-rich amino group at the C6 position and the pyrimidine (B1678525) ring. The strong electron-donating effect of the amino group significantly increases the nucleophilicity of the C5 carbon atom, making it the primary site for electrophilic attack. semanticscholar.org This inherent regioselectivity is a powerful tool for the controlled functionalization of the uracil core.

A classic example of this regioselectivity is the nitrosation reaction. The treatment of 6-amino-1,3-disubstituted uracils with a nitrite (B80452) in the presence of a carboxylic acid leads to the selective formation of 6-amino-5-nitroso-uracil derivatives. google.com This reaction produces 6-amino-1,3-dipropyl-5-nitrosouracil (B14046), a purple solid that serves as an intermediate in the synthesis of other heterocyclic systems, such as substituted purines. google.compharmaffiliates.com

More advanced functionalization strategies leverage this reactivity for carbon-carbon bond formation. A novel palladium-catalyzed cascade reaction between 6-amino-1,3-dialkyluracils and β-bromovinyl aldehydes demonstrates a C-5 alkylation, which proceeds through imination, cross-coupling, and cycloaddition to form pyrido[2,3-d]pyrimidines. rsc.org The derivatization of the amino group itself is also possible, for instance, through condensation with aldehydes to form 6-(benzylideneamino) derivatives, although reactions at the C5 position are more common. semanticscholar.org These regioselective methods are crucial for synthesizing a diverse library of uracil derivatives for various applications. scientificlabs.co.uk

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound and its analogues involves a variety of chemical transformations whose mechanisms have been the subject of detailed investigation. Understanding these reaction pathways is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic strategies. These investigations often employ a combination of experimental studies, kinetic analysis, and computational modeling to elucidate the intricate steps involved in the formation of these heterocyclic structures.

A central feature of the reactivity of 6-aminouracil derivatives is their electron-rich nature, which makes them excellent nucleophiles. semanticscholar.org The amino group at the C6 position significantly enhances the nucleophilicity of the C5 carbon through a mesomeric effect. semanticscholar.org This electronic property dictates the course of many synthetic transformations, particularly in reactions with electrophilic reagents.

One of the most common and extensively studied reactions is the condensation with aldehydes. The mechanism of this transformation can proceed via different pathways depending on the reaction conditions and the specific substrates involved. A widely supported mechanism involves the initial nucleophilic attack of the activated C5 carbon of the 6-aminouracil onto the carbonyl carbon of the aldehyde. semanticscholar.org This is often catalyzed by acids or Lewis acids like ceric ammonium (B1175870) nitrate (B79036) (CAN), which activate the aldehyde towards nucleophilic attack. rsc.org The resulting intermediate then undergoes dehydration. In the synthesis of bis(6-aminouracil-5-yl)methanes, two molecules of the 6-aminouracil derivative react with one molecule of an aldehyde. rsc.org

A proposed mechanism for the CAN-catalyzed synthesis of substituted bis(6-aminouracil-5-yl)methanes begins with the coordination of the Lewis acidic Ce(IV) ion to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. rsc.org This is followed by a nucleophilic attack from the C5 position of 6-amino-1,3-dimethyluracil, a close analogue of this compound. The subsequent intermediate reacts with a second molecule of the aminouracil and, after dehydration and deprotonation, yields the final product. rsc.org

Similarly, iodine has been used as a catalyst for the three-component reaction of an aldehyde, 6-amino-1,3-dimethyluracil, and 2-hydroxy-1,4-naphthaquinone. researchgate.net The proposed mechanism suggests that molecular iodine activates the carbonyl group of the aldehyde, facilitating a Knoevenagel condensation to form a reactive intermediate. This is followed by a Michael addition of the 6-aminouracil, with the iodine catalyst participating in the key bond-forming steps. researchgate.net

The reactivity of the exocyclic amino group versus the C5 carbon has also been a subject of mechanistic debate. While many reactions occur at the C5 position, condensation at the amino group to form Schiff bases can also occur, particularly under specific conditions, for instance, in the presence of anhydrous potassium carbonate. semanticscholar.orgscirp.org The course of the reaction is thus highly dependent on the chosen catalyst and solvent system.

Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into these reaction mechanisms, corroborating experimental findings and revealing details of transition states and reaction energetics that are otherwise inaccessible. acs.orgresearchgate.net For example, in the organocatalyzed (4+2) cycloaddition of 6-methyluracil-5-carbaldehydes with (E)-β-nitrostyrenes, DFT calculations revealed a four-step sequence. researchgate.net This sequence involves a key stereo-defining Michael addition followed by a highly diastereoselective intramolecular Henry reaction. researchgate.net These computational models have also uncovered complex hydrogen-bonding networks between the catalyst and reactants that are crucial for the observed stereoselectivity. researchgate.net

Kinetic investigations have also been instrumental in deciphering reaction pathways. In studies of nucleophilic aromatic substitution (SNAr) for amination, kinetic profiling has helped to rationalize complex reaction profiles and identify catalytic species that evolve during the reaction. rsc.org Such studies highlight how the choice of base can fundamentally alter the reaction mechanism, leading to different intermediates and reaction rates. rsc.org

The table below summarizes findings from a DFT study on a model (4+2) cycloaddition reaction, highlighting the calculated energy barriers for key steps.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Vinylogous Dearomative Enolization | Deprotonation of the uracil derivative by the organocatalyst to form a dienolate intermediate. | 16.5 | researchgate.net |

| Michael Addition | Stereo-defining addition of the dienolate to the nitrostyrene. | 18.5 | researchgate.net |

| Proton Transfer | Intramolecular proton shift to form a nitronate intermediate. | 11.0 | researchgate.net |

| Intramolecular Henry Reaction | Diastereoselective cyclization to form the final fused-ring product. | 13.6 | researchgate.net |

These mechanistic investigations, integrating experimental evidence with computational modeling, are fundamental to advancing the synthetic chemistry of this compound and its analogues, enabling the rational design of more efficient and selective synthetic routes.

Chemical Transformations and Scaffold Modifications of 6 Amino 1,3 Dipropyluracil

Construction of Fused Heterocyclic Systems from 6-Amino-1,3-dipropyluracil

A significant application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems. These reactions often proceed through the initial conversion of the 6-amino group into a more reactive intermediate, such as a hydrazinyl group, which can then undergo cyclocondensation reactions with various electrophiles.

Synthesis of Pyrimidopyridazine Frameworks

The fusion of a pyridazine (B1198779) ring to the pyrimidine (B1678525) core of this compound derivatives leads to the formation of pyrimidopyridazines. A common strategy involves the reaction of 6-hydrazinyl-1,3-dipropyluracil with 1,2-dicarbonyl compounds. For instance, the reaction with benzil (B1666583) in ethanol (B145695) under reflux conditions yields the corresponding pyrimidopyridazine derivative. dntb.gov.uaresearchgate.net Similarly, reaction with phenacyl bromide derivatives can also afford these fused systems. dntb.gov.uaresearchgate.net

The general reaction involves the condensation of the hydrazinyl moiety with the dicarbonyl compound, followed by cyclization and aromatization to furnish the final pyrimidopyridazine framework.

Elaboration into Pyrazolopyrimidine Structures

The synthesis of pyrazolopyrimidine structures from this compound typically proceeds via its 6-hydrazinyl derivative. This intermediate can be cyclized with various reagents to form the pyrazole (B372694) ring. For example, refluxing 6-hydrazinyl-1,3-dipropyluracil with benzylidene malononitrile (B47326) or benzylidene ethyl cyanoacetate (B8463686) in ethanol leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives. dntb.gov.uaresearchgate.net The reaction mechanism is proposed to involve a Michael addition of the hydrazinyl group to the activated double bond of the benzylidene derivative, followed by intramolecular cyclization and elimination of a suitable leaving group. researchgate.net

Another approach involves the Vilsmeier-Haack reaction. While not directly on the dipropyl derivative, a facile one-pot microwave-assisted synthesis of pyrazolopyrimidines has been developed by reacting 5-amino-4-thiocyanato-pyrazoles with the Vilsmeier Reagent (PBr3/formamide). libretexts.org This highlights a potential pathway for related structures.

The following table summarizes the synthesis of some pyrazolopyrimidine derivatives from 6-hydrazinyl-1,3-dipropyluracil:

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 6-Hydrazinyl-1,3-dipropyluracil | Benzylidene malononitrile | Ethanol | Reflux | 7-Amino-5-phenyl-1,3-dipropyl-1,5-dihydropyrazolo[3,4-d]pyrimidine-4,6(2H,7H)-dione derivative | Not Reported | dntb.gov.uaresearchgate.net |

| 6-Hydrazinyl-1,3-dipropyluracil | Benzylidene ethyl cyanoacetate | Ethanol | Reflux | Pyrazolo[3,4-d]pyrimidine derivative | Not Reported | dntb.gov.uaresearchgate.net |

Indenopyrimidopyridazines and Pyrrolopyrimidines Derived from Uracil (B121893) Precursors

The versatile reactivity of this compound derivatives extends to the synthesis of more complex fused systems like indenopyrimidopyridazines and pyrrolopyrimidines. The reaction of 6-hydrazinyl-1,3-dipropyluracil with ninhydrin (B49086) or isatin (B1672199) under reflux conditions provides a direct route to indenopyrimidopyridazine frameworks. dntb.gov.uaresearchgate.netlibretexts.org This transformation involves a condensation reaction followed by an intramolecular cyclization.

Pyrrolo[2,3-d]pyrimidine derivatives, while not directly reported from the dipropyl analog, have been synthesized in high yields through a one-pot, three-component reaction of 6-amino-1,3-dimethyluracil (B104193), arylglyoxals, and barbituric acid derivatives. researchgate.net This methodology suggests a plausible pathway for the synthesis of corresponding dipropyl derivatives. The reaction is catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at 50 °C. researchgate.net

Introduction of Diverse Chemical Moieties at Specific Positions of the this compound Scaffold

The this compound scaffold allows for the introduction of various functional groups at both the C-5 position and the 6-amino group, enabling the synthesis of a wide array of derivatives.

The C-5 position of 6-aminouracils is nucleophilic and can react with various electrophiles. juniperpublishers.com For instance, nitrosation of this compound can be achieved using a suitable nitrosating agent, leading to the formation of 6-amino-5-nitroso-1,3-dipropyluracil. pharmaffiliates.com This nitroso derivative is a key intermediate in the Traube purine (B94841) synthesis for the preparation of 8-substituted xanthines. frontiersin.org The 5-nitroso group can be reduced to an amino group, yielding 5,6-diamino-1,3-dipropyluracil (B15782). universiteitleiden.nl This diamino derivative can then be condensed with carboxylic acids or their derivatives to form the imidazole (B134444) ring of the xanthine (B1682287) core. frontiersin.orguniversiteitleiden.nl

The 6-amino group can also be functionalized. For example, it can undergo condensation with aldehydes to form Schiff bases. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds and could potentially be applied to modify the 6-amino group or to synthesize N-aryl derivatives from a 6-halouracil precursor. libretexts.orgorganic-chemistry.orgrsc.orgresearchgate.netwikipedia.org

The following table presents examples of the introduction of moieties at the C-5 position, leading to xanthine precursors:

| Starting Material | Reagent | Product | Reference |

| This compound | Nitrosating agent | 6-Amino-5-nitroso-1,3-dipropyluracil | pharmaffiliates.com |

| 5,6-Diamino-1,3-dipropyluracil | 3-(Fluorosulfonyl)benzoic acid | 3-((6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)benzenesulfonyl fluoride | universiteitleiden.nl |

| 5,6-Diamino-1,3-dipropyluracil | Benzoic acid | N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | frontiersin.org |

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are fundamental to the chemistry of uracil and its derivatives. The 6-position of the uracil ring is susceptible to nucleophilic attack, particularly when a good leaving group is present.

A key synthetic route to this compound and its derivatives often starts from a 6-halouracil, such as 6-chloro-1,3-dipropyluracil. The halogen at the C-6 position can be readily displaced by a variety of nucleophiles. For instance, the synthesis of 6-hydrazinyl-1,3-dipropyluracil is achieved through the nucleophilic substitution of the chlorine atom in 6-chloro-1,3-dipropyluracil with hydrazine (B178648) hydrate. researchgate.netresearchgate.net

Similarly, the amino group of this compound itself can be considered a nucleophile. While direct displacement of the amino group is challenging, its transformation into a better leaving group can facilitate substitution. More commonly, the amino group acts as a nucleophile in reactions. For example, the reaction of 6-aminouracils with maleimide (B117702) can proceed via a Michael addition, demonstrating the nucleophilic character of the C-5 position, which is activated by the 6-amino group. juniperpublishers.com

The following table provides an example of a nucleophilic substitution reaction to form a key intermediate from a 6-chlorouracil (B25721) precursor:

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| 6-Chloro-1,3-dipropyluracil | Hydrazine hydrate | Not specified | Not specified | 6-Hydrazinyl-1,3-dipropyluracil | Not Reported | researchgate.netresearchgate.net |

| 6-Chloro-1,3-dimethyluracil | Arylamines | Not specified | 180 °C | 6-Anilino-1,3-dimethyluracils | Good | urfu.ru |

Structure Activity Relationship Sar and Structural Determinants for Biological Activity of 6 Amino 1,3 Dipropyluracil Derivatives

Correlating Substituent Effects on the Uracil (B121893) N1 and N3 Positions with Biological Outcomes

The presence of propyl groups at the N1 and N3 positions of the uracil ring is a defining characteristic of the 6-amino-1,3-dipropyluracil scaffold and plays a significant role in modulating the pharmacological profile of its derivatives, particularly the resulting 8-substituted xanthines which are potent adenosine (B11128) receptor antagonists.

The lipophilicity imparted by the n-propyl chains at N1 and N3 generally enhances the affinity of the corresponding xanthine (B1682287) derivatives for adenosine receptors. For instance, in the exploration of 8-substituted xanthines as A1-adenosine receptor antagonists, the use of a 1,3-dipropyl substitution pattern is a common strategy to achieve high affinity. nih.govd-nb.info The extension of the alkyl chains from methyl to propyl at these positions has been shown to increase affinity for A2B adenosine receptors as well. lookchem.com Specifically, 1,3-dipropylxanthine (B15781) demonstrates a 15-fold enhancement in affinity for A2B receptors compared to theophylline, which has methyl groups at these positions. lookchem.com

The nature of the alkyl substituents at N1 and N3 can also influence selectivity between adenosine receptor subtypes. While the 1,3-dipropyl substitution is a hallmark of many potent adenosine receptor antagonists, variations in these positions can fine-tune the selectivity profile. For example, in a series of 2,6,9-trisubstituted adenines, the introduction of a propyl group at the N9 position (analogous to the N1 or N3 position in uracils) significantly increased binding affinity at the human A1 and A3 adenosine receptors. nih.gov

The following table summarizes the synthesis of various 8-substituted xanthines, many of which originate from 1,3-dialkyl-6-aminouracil precursors, highlighting the importance of the N1 and N3 substituents in the final compounds' biological evaluation at adenosine receptors. nih.gov

| Starting Material | Reagents | Product | Biological Target |

| 5,6-diamino-1,3-dimethyluracil | Substituted aldehyde, thionyl chloride | 8-Substituted-1,3-dimethylxanthine | Adenosine receptors |

| 6-aminouracil (B15529) | Propyl iodide, NaNO2/H+, H2/Pd-C, Cinnamic acid/EDCI, alkali | 8-Styryl-3-propylxanthine | A1 and A2A adenosine receptors |

| 1,3-dialkyl-6-aminouracil | NaNO2, CH3COOH; H2, 5% Pd/C; Aldehyde; Diethyl azodicarboxylate | 1,3,8-Trisubstituted xanthines | Not specified |

Influence of C5 and C6 Substitutions on Receptor Binding and Enzymatic Inhibition

Substitutions at the C5 and C6 positions of the this compound ring are pivotal in determining the potency and selectivity of the resulting compounds, particularly for those that are further cyclized to form 8-substituted xanthines. The 6-amino group is a crucial feature, serving as a handle for the construction of the fused imidazole (B134444) ring of the xanthine core.

The C5 position, adjacent to the 6-amino group, is a key site for modification. The introduction of a carboxamido group at this position is a common and effective strategy. For instance, the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids yields 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. frontiersin.orgnih.govresearchgate.net The nature of the substituent on this carboxamido group ultimately becomes the 8-substituent in the xanthine ring system, which is a primary determinant of affinity and selectivity for adenosine receptors.

A study on 8-substituted xanthines as A1-adenosine receptor antagonists demonstrated that linking a pyridazinone system to the 8-position via a two or four-carbon chain resulted in high affinity and selectivity. nih.gov This highlights the importance of the C5-substituent on the original uracil scaffold. Furthermore, the synthesis of 6-Amino-5-(4-bromophenyl)carboxamido-1,3-dipropyluracil and its subsequent cyclization underscores the role of C5 modifications in generating potent adenosine receptor ligands. researchgate.net

The 6-amino group itself is generally considered essential for the cyclization to xanthines. However, modifications to this group prior to cyclization or the nature of the group at the 6-position in the final uracil derivative can impact biological activity. For example, a series of water-soluble N(1)- and C(6)-substituted uracil pyridinium (B92312) compounds were prepared as potential inhibitors of thymidine (B127349) phosphorylase, with the C(6)-uracil substituted derivatives being the most active.

Research on carbonic anhydrase inhibitors has also explored uracil derivatives. While not specific to this compound, these studies show that substitutions on the uracil ring, including at the C5 and C6 positions, can lead to potent enzyme inhibition. nih.gov For example, 6-amino-5-chlorouracil and 6-amino-5-bromouracil were identified as thymidine phosphorylase inhibitors. nih.gov

The following table presents examples of C5-substituted 6-aminouracil derivatives that serve as precursors to biologically active xanthines. frontiersin.orgnih.gov

| Precursor: 6-Amino-1,3-dipropyl-5-carboxamidouracil Derivative | Resulting 8-Substituent on Xanthine |

| N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | Phenyl |

| N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenyl-acetamide | Benzyl |

Conformational Analysis and its Implications for Molecular Recognition

A conformational analysis of the this compound molecule itself has been undertaken to determine its stable structure. mdpi.com Using molecular mechanics methods, the conformers of the molecule were determined, and the energy of the most stable conformer, along with its key geometric parameters (bond lengths, bond angles, and dihedral angles), were calculated. mdpi.com This foundational understanding of the scaffold's preferred conformation is essential for predicting how its derivatives will present themselves for molecular recognition.

The conformational properties of the subsequent xanthine derivatives are also of great importance. The introduction of bulky and conformationally restricted substituents at the 8-position of 1,3-dipropylxanthine, which corresponds to the C5 position of the parent uracil, has been shown to enhance adenosine A1 receptor antagonism. molaid.com For example, the incorporation of a conformationally restricted cyclopentyl moiety into the 8-position of xanthines improved A1 antagonism. molaid.com This suggests that a specific, rigid conformation is favorable for binding to the A1 receptor.

The binding of ligands to G protein-coupled receptors (GPCRs) like the adenosine receptors often involves a conformational selection process, where the receptor recognizes and binds to a specific conformation of the ligand. The flexibility or rigidity of the substituents on the this compound scaffold will influence the conformational ensemble of the molecule in solution and, consequently, the energetic cost of adopting the bioactive conformation required for receptor binding.

The table below summarizes the predicted collision cross-section (CCS) values for various adducts of this compound, which provide an experimental measure related to the molecule's size and shape in the gas phase. uni.lu These values can be correlated with computational models of the molecule's conformation.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 212.13936 | 146.3 |

| [M+Na]+ | 234.12130 | 156.7 |

| [M-H]- | 210.12480 | 147.7 |

| [M+NH4]+ | 229.16590 | 162.9 |

| [M+K]+ | 250.09524 | 153.6 |

| [M+H-H2O]+ | 194.12934 | 139.0 |

Pharmacological and Biological Activity Research on 6 Amino 1,3 Dipropyluracil Analogues

Adenosine (B11128) Receptor Binding and Ligand Profiling

Analogues of 6-amino-1,3-dipropyluracil have been synthesized and evaluated for their ability to bind to and modulate the activity of adenosine receptors. These receptors, which are categorized into A1, A2A, A2B, and A3 subtypes, play crucial roles in various physiological processes.

Assessment of Affinity and Selectivity towards A1, A2A, A2B, and A3 Adenosine Receptor Subtypes

Research has shown that derivatives of 1,3-dipropylxanthine (B15781), which can be synthesized from this compound, exhibit significant binding affinity for adenosine receptors. google.com Specifically, the introduction of n-propyl groups at the 1 and 3 positions of the xanthine (B1682287) ring system, a core structure in these analogues, has been found to enhance potency, particularly at the A1 receptor subtype. google.com For instance, 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine demonstrated a high affinity for the A1 receptor with a Ki value of 2.9 nM. google.com

Further studies on a series of 1,3-dipropyl-8-phenyl substituted xanthine derivatives revealed varying binding affinities across the different adenosine receptor subtypes (A1, A2A, A2B, and A3). researchgate.net Many of these compounds displayed a preference for the A2A receptor. researchgate.net Notably, a monosubstituted 3-aminoalkoxyl 8-phenyl xanthine with an aminodiethyl moiety emerged as a highly potent A2A adenosine receptor ligand with a Ki of 0.036 µM. researchgate.net This was closely followed by a disubstituted 4-aminoalkoxyl-3-methoxy-8-phenyl xanthine, which had a Ki of 0.050 µM. researchgate.net

The structure-activity relationship (SAR) of these xanthine derivatives has been explored to identify selective antagonists for the A2B receptor subtype. nih.gov Functionalized congeners of 1,3-dipropyl-8-phenylxanthine (B136342) have been synthesized and their Ki values determined in competition binding assays. nih.gov

Table 1: Adenosine Receptor Binding Affinities (Ki, µM) of Selected 1,3-Dipropylxanthine Analogues researchgate.net

| Compound | A1 | A2A | A2B | A3 |

| 10a | 0.890 | 0.050 | 0.990 | 1.100 |

| 12e | 0.930 | 0.036 | 1.200 | 1.300 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In Vivo Studies of Bronchospasmolytic Activity Associated with Adenosine Receptor Modulation

The potential of this compound analogues as bronchodilators has been investigated in vivo. A series of aldehyde derivatives of 1,3-dipropyl xanthines have been shown to be selective adenosine ligands with bronchospasmolytic activity. researchgate.netresearchgate.net In studies using guinea pigs with histamine (B1213489) aerosol-induced asthma, these compounds demonstrated good in vivo bronchospasmolytic effects. researchgate.net This activity is linked to their modulation of adenosine receptors, which are known to be involved in the pathophysiology of asthma.

Antimicrobial and Antitumor Efficacy of Fused Uracil (B121893) Derivatives

The fusion of other heterocyclic rings to the uracil core of this compound has led to the development of novel compounds with promising antimicrobial and antitumor properties.

Evaluation of Antibacterial and Biofilm Inhibition Potential

A variety of fused uracil compounds, prepared from 6-hydrazinyl-1,3-dipropyluracil, have been screened for their antimicrobial activity. dntb.gov.uaresearchgate.net These compounds were synthesized by reacting the starting material with various reagents like ninhydrin (B49086), isatin (B1672199), and benzylidene malononitrile (B47326). dntb.gov.uaresearchgate.net Some of the resulting pyrimidodiazepines and a triazolo[4,5-d]pyrimidine derivative exhibited a broad spectrum of activity against pathogenic microbes such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae. nih.gov Another compound showed activity against the fungus Aspergillus niger. nih.gov

Table 2: Antimicrobial Activity of Fused Uracil Derivatives nih.gov

| Compound | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans | Saccharomyces cerevisiae | Aspergillus niger |

| 5a | + | + | + | + | + | - |

| 5b | + | + | + | + | + | - |

| 6a | + | + | + | + | + | - |

| 6d | + | + | + | + | + | - |

| 8 | + | + | + | + | + | + |

Key: + = Active, - = Not Active. This table is interactive.

Investigations into Cytotoxic and Antitumor Activities against Specific Cancer Cell Lines

The antitumor potential of fused uracil derivatives has also been a significant area of research. dntb.gov.uaresearchgate.net Newly synthesized compounds derived from 6-hydrazinyl-1,3-dipropyluracil were evaluated for their antitumor activity. dntb.gov.uaresearchgate.net In other studies, various fused pyrimidine (B1678525) derivatives have demonstrated a wide range of pharmacological activities, including anticancer effects. researchgate.netresearchgate.net For instance, certain pyrazolo[3,4-d]pyrimidine derivatives, which are fused pyrimidines, act as purine (B94841) analogs and have shown anticancer properties. researchgate.net

Research into 6-aminouracil (B15529) derivatives has led to the synthesis of compounds evaluated for their cytotoxic activity against the prostate cancer PC3 cell line. scirp.org Several of these compounds were found to be highly active. scirp.org

Enzymatic Inhibition Studies

The inhibitory effects of uracil derivatives on various enzymes have been explored. Some 6-aminouracil derivatives have been investigated for their ability to inhibit carbonic anhydrase (CA) isoenzymes I and II. nih.gov The inhibition of these enzymes has therapeutic applications, such as in the treatment of glaucoma. nih.gov The studied uracil derivatives were found to be competitive inhibitors of these enzymes. nih.gov

Additionally, other research has focused on the inhibition of carnosine-synthetase by beta-alanine (B559535) analogues, demonstrating the broader potential of such modified amino acid structures in enzyme inhibition. nih.gov While not directly involving this compound, this highlights a relevant area of biochemical investigation.

Thymidine (B127349) Phosphorylase Inhibition by Uracil Analogues

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in nucleoside metabolism. nih.gov It catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. Elevated levels of TP are found in various solid tumors and are associated with angiogenesis and poorer patient prognoses, making it a significant target for anticancer drug development. nih.gov

Analogues of 6-aminouracil have been identified as inhibitors of thymidine phosphorylase. nih.gov The inhibitory potential of these compounds is often evaluated by their IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. For instance, a class of 4-hydroxybenzohydrazides has been synthesized and shown to inhibit TP with IC50 values ranging from 6.8 to 229.5 µM. semanticscholar.org While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, the activity of its parent compound, 6-aminouracil, and other derivatives underscores the potential of this chemical class. nih.gov For comparison, the standard TP inhibitor Tipiracil exhibits an IC50 value of 0.014 µM. semanticscholar.org The structural modifications on the uracil ring, including the N-alkylation seen in this compound, are critical in determining the affinity for the enzyme's active or allosteric sites.

Table 1: Thymidine Phosphorylase (TP) Inhibition by Various Compounds

| Compound Class | Example Inhibitors | IC50 Values (µM) | Mode of Inhibition |

|---|---|---|---|

| 4-hydroxybenzohydrazides | Compounds 1–3, 6–14, 16, 19, 22–24, 27–29 | 6.8 - 229.5 | Uncompetitive / Non-competitive |

| Standard Inhibitor | Tipiracil | 0.014 ± 0.002 | Not Specified |

Uracil-DNA Glycosylase Inhibition Studies

Uracil-DNA glycosylase (UDG or UNG) is a key enzyme in the DNA base excision repair pathway, responsible for removing uracil from DNA. mdpi.comneb.com This activity is vital for maintaining genomic integrity. Inhibitors of UDG are being explored for their potential in combination therapies against cancer and infectious diseases. mdpi.com

The first class of compounds found to be active against human and viral UNG enzymes were 6-(p-alkylanilino)uracils. mdpi.com These and other uracil analogues typically exhibit inhibitory concentrations in the submillimolar to millimolar range. mdpi.com The inhibitory mechanism often involves the uracil moiety of the inhibitor binding to the enzyme's uracil-binding pocket. More complex "bipartite inhibitors" feature a uracil base linked to an aromatic fragment, which then occupies the DNA-binding groove of the enzyme. mdpi.com While specific studies on this compound as a UDG inhibitor are not prominent, the established activity of 6-substituted uracil derivatives suggests that N-alkylated compounds could also interact with the enzyme, with the propyl groups potentially influencing binding affinity and specificity.

Investigation of Cellular and Molecular Mechanisms of Action

Beyond direct enzyme inhibition, uracil analogues can exert significant effects at the cellular level, including the modulation of reactive oxygen species and alteration of cell membrane characteristics.

Effects on Intracellular Reactive Oxygen Species (ROS) Accumulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both harmful byproducts of metabolism and important signaling molecules. mdpi.commdpi.com Under normal conditions, ROS are involved in maintaining cellular homeostasis, but excessive levels lead to oxidative stress, damaging DNA, proteins, and lipids. mdpi.commdpi.comresearchgate.net

Some compounds can induce the formation of ROS. For example, menadione (B1676200) is known to generate superoxide (B77818) radicals within mitochondria. mdpi.com Conversely, other molecules act as antioxidants. For instance, the compound 5-iodo-6-amino-1,2-benzopyrone (B166829) (INH2BP) has been shown to protect heart-derived H9c2 cells from oxidative stress-induced damage. bslonline.org In cells treated with hydrogen peroxide (H₂O₂), a common ROS, pretreatment with INH2BP led to a concentration-dependent increase in cell viability, with 250 µmol/L of INH2BP preventing observable cell damage. bslonline.org This protective effect is attributed to the inhibition of ROS-induced damage. bslonline.org The potential for this compound and its analogues to modulate intracellular ROS levels is an area requiring further specific investigation to determine if they promote or mitigate oxidative stress.

Impact on Cell Membrane Permeability and Associated Biological Effects

The cell membrane's permeability is a critical factor that governs the transport of molecules and ions, thereby controlling the cell's internal environment. uvigo.esconductscience.com This property is largely determined by the lipid composition of the membrane. uvigo.es The ability of a compound to cross the cell membrane is influenced by its size, polarity, and charge. uvigo.es

The permeability of membranes to amino acids and their derivatives is a complex process. nih.gov Hydrophobic amino acids are significantly more permeable than hydrophilic ones. nih.gov The N-dipropyl groups on this compound increase its lipophilicity compared to unsubstituted 6-aminouracil, which could potentially enhance its ability to cross cell membranes. However, this increased size might also reduce its passage compared to smaller analogues like its dimethyl variant. Factors such as the surrounding pH can also dramatically affect the permeation rates of certain molecules by altering their charge state. nih.gov Understanding how this compound interacts with and crosses the cell membrane is essential for elucidating its full range of biological effects.

Computational and Spectroscopic Characterization in 6 Amino 1,3 Dipropyluracil Research

Density Functional Theory (DFT) Applications for Molecular Structure and Energetics of 6-Amino-1,3-dipropyluracil

Density Functional Theory (DFT) has proven to be a powerful tool in the quantum mechanical investigation of this compound. ijesm.co.in These computational methods allow for the detailed analysis of the molecule's geometry, thermodynamic parameters, and electronic nature. ijesm.co.in

Conformational Analysis and Stability Prediction

Quantum mechanical calculations, including ab initio Hartree-Fock (HF) theory and DFT methods (specifically B3LYP with basis sets like 6-31+G(d,p) and 6-311++G(d,p)), have been employed to determine the most stable conformation of this compound. ijesm.co.indnpgcollegemeerut.ac.in These studies focus on optimizing the molecular geometry to find the lowest energy state. semanticscholar.org The optimized geometrical parameters, such as bond lengths and angles, calculated by both HF and DFT methods show good agreement with each other. ijesm.co.in

Thermodynamic parameters, including total thermal energy, enthalpy, heat capacity, and entropy, have been calculated across a temperature range of 200-1500 K. ijesm.co.in These calculations, based on the rigid rotator harmonic oscillator approximation, provide insights into the molecule's stability and behavior under varying thermal conditions. ijesm.co.in

Table 1: Predicted Thermodynamic Properties of this compound

| Thermodynamic Parameter | Value | Conditions |

|---|---|---|

| Total Thermal Energy | Varies with temperature | Calculated for 200-1500 K |

| Enthalpy | Varies with temperature | Calculated for 200-1500 K |

| Heat Capacity | Varies with temperature | Calculated for 200-1500 K |

| Entropy | Varies with temperature | Calculated for 200-1500 K |

This table is based on data from quantum mechanical calculations. ijesm.co.in

Elucidation of Electronic Properties

DFT calculations are also instrumental in understanding the electronic properties of this compound. turcmos.com These methods help in determining the quantized energy levels of the molecule, which in turn provides information about its electronic structure. turcmos.com Frontier molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offers insights into the molecule's reactivity and electronic transitions.

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

A suite of advanced spectroscopic techniques is utilized to experimentally validate the computational findings and to study the dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization and Conformational Dynamics

¹H NMR spectroscopy is a key technique for confirming the structure of this compound. For a related compound, 6-amino-1,3-dipropyl-5-nitrosouracil (B14046), the ¹H NMR spectrum in DMSO-d6 showed characteristic signals for the propyl groups and the amino proton. uni-rostock.de Specifically, the spectrum displayed a singlet at 13.18 ppm (1H), another at 9.12 ppm (1H), multiplets for the methylene (B1212753) protons at 3.83–3.86 ppm (2H) and 3.75–3.79 ppm (2H), and multiplets for the methyl and other methylene protons between 1.47–1.64 ppm (4H) and 0.85–0.90 ppm (6H). uni-rostock.de ¹³C NMR data for the same nitroso-derivative further supports the structural assignment, with signals observed at 159.9, 149.0, 145.4, 138.9, 42.5, 42.4, 20.7, 19.7, 11.2, and 10.6 ppm. uni-rostock.de While this data is for a derivative, it provides a strong indication of the expected spectral regions for this compound itself.

Infrared (IR) and Mass Spectrometry for Structural Confirmation

Infrared (IR) spectroscopy and mass spectrometry are fundamental for the structural confirmation of this compound. The IR spectrum provides information about the functional groups present in the molecule. For instance, in a related derivative, characteristic peaks for the C=O groups of the purine (B94841) ring were observed around 1705 cm⁻¹ and 1680 cm⁻¹. For 6-amino-1,3-dipropyl-5-nitrosouracil, IR (ATR) peaks were recorded at 3136, 2961, 2878, 1717, 1671, 1406, 1362, 1230, 1078, 852, and 753 cm⁻¹. uni-rostock.de

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) for 6-amino-1,3-dipropyl-5-nitrosouracil provided a found m/z of 240.1212, which is very close to the calculated value of 240.1217 for its molecular formula C₁₀H₁₆N₄O₃. uni-rostock.de PubChem lists the predicted monoisotopic mass of this compound as 211.13208 Da. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.13936 | 146.3 |

| [M+Na]⁺ | 234.12130 | 156.7 |

| [M-H]⁻ | 210.12480 | 147.7 |

| [M+NH₄]⁺ | 229.16590 | 162.9 |

| [M+K]⁺ | 250.09524 | 153.6 |

| [M+H-H₂O]⁺ | 194.12934 | 139.0 |

This data is based on predictions from CCSbase as reported on PubChem. uni.lu

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used in drug discovery to predict how a small molecule, or "ligand," will bind to a specific biological target, typically a protein or enzyme. researchgate.netbiorxiv.org This in silico approach provides critical insights into the binding affinity and orientation of a ligand within the active site of a target, guiding the design and synthesis of more effective therapeutic agents. remedypublications.combohrium.com For compounds in the pyrimidine (B1678525) class, such as this compound and its derivatives, these computational methods are instrumental in identifying potential biological targets and elucidating mechanisms of action. remedypublications.comnih.gov

The process begins with defining the three-dimensional structures of both the ligand and the target protein. nih.gov Docking algorithms then explore numerous possible conformations of the ligand within the protein's binding site, calculating the most energetically favorable orientation, often expressed as a binding energy score. acs.org A more negative score typically indicates a more stable and favorable interaction. remedypublications.com These simulations are crucial for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex.

While specific molecular docking studies targeting this compound are not extensively documented in publicly available research, comprehensive computational analyses have been performed on the molecule itself and on closely related uracil (B121893) derivatives. These studies provide a clear framework for how this compound would be evaluated and offer valuable data on the behavior of its core structure in biological systems.

Quantum mechanics (QM) based methods, such as Density Functional Theory (DFT), have been used to perform conformational analysis and to calculate the optimized molecular geometry of this compound. These studies determine key structural parameters like bond lengths and angles, which are fundamental for accurate docking simulations. researchgate.net

| Bond | Length (Å) |

|---|---|

| C4–C5 | 1.42 |

| C5–C6 | 1.36 |

| C2–O8 | 1.23 |

| C4–O9 | 1.23 |

| Propyl C–C | ~1.51 |

This table presents selected bond lengths calculated via Density Functional Theory, providing insight into the molecule's geometric structure.

Molecular docking studies on analogous pyrimidine and uracil derivatives highlight the types of interactions that are critical for binding. For instance, research on novel 5-substituted uracils docked against the Epidermal Growth Factor Receptor (EGFR) demonstrates the importance of the uracil core in forming stable complexes. ekb.egekb.eg Similarly, docking studies of other pyrimidine derivatives against anti-diabetic and anti-cancer targets like BRAFV600E and VEGFR-2 reveal that hydrogen bonds involving the pyrimidine ring's oxygen and amino groups are often key to high binding affinity. remedypublications.comnih.gov

In one study involving a bis-pyrimidine derivative, molecular docking against the carotenoid dehydrosqualene synthase (CrtM) enzyme, an antibacterial target, yielded a strong binding energy of -7.97 kcal/mol and a low inhibition constant (Ki) of 1.43 µM. The stability of this interaction was attributed to the formation of four conventional hydrogen bonds.

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interactions |

|---|---|---|---|---|

| Bis-pyrimidine Derivative | CrtM (Antibacterial) | -7.97 | 1.43 µM | 4 Hydrogen Bonds |

| 1H-pyrazolo[3,4-d]pyrimidine (9u) | BRAFV600E | Not Specified | IC50 = 1.74 µM (A375 cells) | Interaction with ATP-binding site |

| 1H-pyrazolo[3,4-d]pyrimidine (9u) | VEGFR-2 | Not Specified | IC50 = 5.89 µM (HUVEC cells) | Interaction with ATP-binding site |

| 5-substituted uracil (3b) | EGFR (7JXQ) | Not Specified | Not Specified | Predicted higher activity than analog 3a |

This table summarizes findings from molecular docking studies on various compounds containing the core uracil or pyrimidine structure, illustrating the data generated to predict biological activity.

These examples underscore the predictive power of molecular docking. By simulating the interaction between ligands and their targets, researchers can prioritize which derivatives of a lead compound like this compound are most likely to exhibit desired biological activity, thereby streamlining the drug discovery process and focusing laboratory efforts on the most promising candidates. bohrium.com

Future Research Directions and Potential Therapeutic Applications of 6 Amino 1,3 Dipropyluracil Derivatives

Rational Design and Synthesis of Advanced Pharmacological Agents

The rational design of advanced pharmacological agents from 6-amino-1,3-dipropyluracil hinges on understanding its structure-activity relationships. This compound is a key intermediate in the synthesis of more complex heterocyclic systems with medicinal interest. sigmaaldrich.com For instance, it can be used to synthesize deazaflavins, pyrido[2,3-d]pyrimidines, and tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline tetraones. sigmaaldrich.com

A significant area of research involves the conversion of this compound into its 5,6-diamino derivative, 5,6-diamino-1,3-dipropyluracil (B15782). googleapis.comresearchgate.net This is typically achieved through nitrosation at the 5-position, followed by reduction. google.com The resulting 5,6-diaminouracil (B14702) derivative is a crucial building block for synthesizing fused heterocyclic systems, particularly xanthine (B1682287) analogues. researchgate.netresearchgate.net The synthesis involves the condensation of 5,6-diamino-1,3-dipropyluracil with various aldehydes or carboxylic acids to create 8-substituted xanthines. researchgate.netresearchgate.netresearchgate.net

The rationale behind these syntheses is to create molecules that can act as selective ligands for various receptors. By modifying the substituents on the uracil (B121893) ring and the groups introduced during cyclization, researchers can fine-tune the pharmacological properties of the final compounds. For example, the synthesis of 8-phenyl substituted xanthine derivatives from 5,6-diamino-1,3-dipropyluracil has led to the discovery of selective adenosine (B11128) receptor ligands. researchgate.net Further modifications, such as the introduction of polyfluoroalkyl groups, have been explored to create novel pyrimido[4,5-b]quinolines. urfu.ru The synthesis of fused uracils like indenopyrimidopyridazines and pyrazolopyrimidines has also been achieved starting from hydrazinyl derivatives of 1,3-dipropyluracil, demonstrating the scaffold's versatility. researchgate.net

Exploration of Novel Biological Targets for Uracil-Based Compounds

The derivatives of this compound have shown activity against a variety of biological targets, suggesting broad therapeutic potential. A primary focus has been on adenosine receptors, which are implicated in numerous physiological processes. Xanthine derivatives synthesized from 5,6-diamino-1,3-dipropyluracil have been shown to be selective adenosine receptor ligands, with some compounds displaying high affinity for the A2A receptor subtype, indicating potential applications as bronchospasmolytic agents. researchgate.netresearchgate.net

Beyond adenosine receptors, uracil-based compounds are being investigated for their anticancer properties. researchgate.netresearchgate.net Research has shown that novel uracil derivatives can exhibit significant cytotoxic activity against various cancer cell lines, including liver, breast, and lung cancer cells. researchgate.net The exploration of their mechanism of action points towards the inhibition of key enzymes involved in cancer progression. Molecular docking studies have suggested that these compounds can bind to and inhibit targets such as cyclin-dependent kinase 2 (CDK2), topoisomerase I and II, and histone deacetylases (HDACs). researchgate.net For example, certain pyran-based uracils have shown inhibitory activity against topoisomerase I, while other derivatives have demonstrated potent inhibition of HDAC II. researchgate.net The ability of some derivatives to induce apoptosis and cause cell cycle arrest in cancer cells further highlights their potential as chemotherapeutic agents. researchgate.net

The inherent biological activity of the pyrimidine (B1678525) core also suggests potential for other applications, as related uracil derivatives have been investigated for antibacterial, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netekb.eg Future research will likely continue to screen this compound derivatives against a wider array of biological targets to uncover new therapeutic opportunities.

Integration of High-Throughput Screening with Computational Drug Discovery Approaches

The discovery and development of novel drugs from the this compound scaffold are being accelerated by the integration of high-throughput screening (HTS) and computational methods. HTS allows for the rapid testing of large libraries of synthesized derivatives against specific biological targets, quickly identifying "hit" compounds with desired activity. nih.gov This approach has become a cornerstone of modern drug discovery, enabling the efficient evaluation of the many potential derivatives that can be generated from the versatile uracil core. nih.gov

Complementing HTS, computational drug discovery plays a crucial and expanding role. nih.gov Techniques such as virtual screening and molecular docking are employed to predict how newly designed derivatives will interact with biological targets. researchgate.netresearchgate.netnih.gov For instance, in silico studies have been used to determine the possible binding modes of novel uracil derivatives within the active sites of proteins like CDK2, helping to explain their observed cytotoxic activity. researchgate.net These computational models allow researchers to prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.net By modeling properties like oral bioavailability early in the design process, researchers can better select derivatives with a higher likelihood of success in later stages of drug development. researchgate.net The vast datasets generated by HTS are also being mined using computational approaches to build predictive models that can guide the design of future compound libraries with improved potency and selectivity. nih.gov This synergistic approach, combining the empirical data of HTS with the predictive power of computational modeling, is essential for efficiently navigating the complex path from a starting scaffold like this compound to a clinically viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical considerations for ensuring high purity in 6-Amino-1,3-dipropyluracil during synthesis, and how does purity impact experimental outcomes?

- High purity (≥98%) is essential to avoid impurities that may interfere with biochemical reactions or drug efficacy. Standard purity grades (90–95%) often contain byproducts from synthesis or storage, leading to inconsistent results in bioavailability studies or catalytic activity assays. Researchers should prioritize suppliers adhering to Good Manufacturing Practices (GMP) and employ rigorous quality control via HPLC or NMR to verify purity thresholds .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural integrity, particularly for distinguishing the 6-amino group and propyl substituents. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are recommended for assessing molecular weight and purity. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with standardized spectral data .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Standardize reaction conditions (e.g., temperature, solvent ratios) and employ reproducible purification techniques such as recrystallization or column chromatography. Analytical consistency can be achieved by comparing each batch’s NMR and MS profiles against reference standards .

Advanced Research Questions

Q. What strategies optimize multi-step synthesis pathways for this compound derivatives, such as 5-nitrosouracil intermediates?

- Nitrosation of this compound using NaNO₂ in acetic acid yields 5-nitrosouracil, which can be reduced to 5,6-diamino derivatives via catalytic hydrogenation (H₂/Pd-C). Subsequent acylation with cyclopentanecarboxylic acid under DIC activation or cyclization with NaOH in refluxing methanol/water enables efficient heterocyclic ring formation. Solvent choice (e.g., THF for acylations) and catalyst selection (e.g., Sn(OAc)₂ for reductive cyclization) are critical for yield optimization .

Q. How can researchers resolve contradictory data arising from divergent analytical techniques when studying this compound’s reactivity?

- Discrepancies in reaction yields or product profiles may stem from impurity interference or technique sensitivity. For example, conflicting HPLC and NMR results require orthogonal validation: (1) Repeat analyses under controlled conditions, (2) Use spiking experiments with pure standards to identify contaminants, and (3) Apply computational modeling (e.g., DFT) to predict reaction pathways and compare with empirical data .

Q. What methodologies are effective for evaluating this compound’s role in synthesizing fused heterocyclic compounds?

- The compound’s amino and uracil moieties enable condensation reactions with aldehydes or ketones. For instance, three-component reactions with cycloheptanone and aromatic aldehydes produce pyrimido[4,5-d]pyrimidine derivatives, validated via X-ray crystallography. Kinetic studies under varying pH and temperature conditions can elucidate mechanistic pathways, while anti-inflammatory assays (e.g., COX-2 inhibition) assess biological relevance .

Q. How should researchers design experiments to functionalize this compound for targeted drug delivery systems?

- Acylation or alkylation of the 6-amino group with polyfluorocarboxylic anhydrides or benzyl halides introduces hydrophobic or bioactive moieties. In vitro stability assays in simulated physiological fluids (e.g., PBS at 37°C) and cytotoxicity screening (e.g., MTT assays) are essential. Molecular docking studies further predict binding affinities to target proteins like IL-6 or MMP3 .

Methodological Guidelines

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive reactions (e.g., acylations).

- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm novel derivatives.

- Biological Testing : Use recombinant proteins (e.g., IL-6, MMP3) for target-specific assays and human serum models for bioavailability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.